Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate
Description
Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate is an organic compound with a complex structure that includes aromatic rings, ester, and amide functionalities
Properties
IUPAC Name |
butyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-5-13-26-21(24)16-7-6-8-17(14-16)22-20(23)15(2)27-19-11-9-18(25-3)10-12-19/h6-12,14-15H,4-5,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVUKYHCCIWEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate typically involves multiple steps, including esterification, amidation, and etherification reactions. One common synthetic route starts with the esterification of 3-aminobenzoic acid with butanol to form butyl 3-aminobenzoate. This intermediate is then reacted with 2-(4-methoxyphenoxy)propanoic acid under amidation conditions to yield the final product. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) can be used under acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br₂ (bromine) or NO₂⁺ (nitronium ion) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-(3-(4-methoxyphenyl)propanamido)benzoate
- Butyl 4-(3-(4-methoxyphenyl)propanamido)benzoate
Uniqueness
Butyl 3-(2-(4-methoxyphenoxy)propanamido)benzoate is unique due to its specific structural features, such as the presence of both ester and amide functionalities, as well as the methoxyphenoxy group. These features may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
